1,4-Diphenylcyclohepta[c]thiopyran-3(9H)-one
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Overview
Description
1,4-Diphenylcyclohepta[c]thiopyran-3(9H)-one is a heterocyclic compound that features a thiopyran ring fused with a cycloheptane ring and substituted with phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diphenylcyclohepta[c]thiopyran-3(9H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,4-diphenyl-1,3-butadiene with sulfur to form the thiopyran ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1,4-Diphenylcyclohepta[c]thiopyran-3(9H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiopyran ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
1,4-Diphenylcyclohepta[c]thiopyran-3(9H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential biological activity, making them candidates for drug development.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,4-Diphenylcyclohepta[c]thiopyran-3(9H)-one and its derivatives often involves interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Thiopyrans: Compounds with a thiopyran ring but different substituents.
Dihydrothiopyrans: Reduced forms of thiopyrans.
Sulfoxides and Sulfones: Oxidized derivatives of thiopyrans.
Uniqueness
1,4-Diphenylcyclohepta[c]thiopyran-3(9H)-one is unique due to its fused ring structure and the presence of phenyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
88656-17-1 |
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Molecular Formula |
C22H16OS |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1,4-diphenyl-9H-cyclohepta[c]thiopyran-3-one |
InChI |
InChI=1S/C22H16OS/c23-22-20(16-10-4-1-5-11-16)18-14-8-3-9-15-19(18)21(24-22)17-12-6-2-7-13-17/h1-14H,15H2 |
InChI Key |
ASCUENONMSPZCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CC2=C(C(=O)SC(=C21)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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